What is the basic structure of Morpholin-4-ylurea?
What is the basic structure of Morpholin-4-ylurea?
An In-depth Technical Guide on the Core Structure of Morpholin-4-ylurea
Introduction
Morpholin-4-ylurea is a chemical compound that integrates two key pharmacologically relevant moieties: a morpholine ring and a urea functional group. The morpholine heterocycle, a saturated six-membered ring containing both an ether and a secondary amine function, is a privileged structure in medicinal chemistry.[1][2] It is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The urea group is a common structural motif in biologically active molecules, capable of forming multiple hydrogen bonds, which allows for strong and specific interactions with biological targets like enzymes and receptors.[1] This guide provides a detailed examination of the basic structure, properties, synthesis, and conceptual biological role of Morpholin-4-ylurea.
Core Molecular Structure
The fundamental structure of Morpholin-4-ylurea consists of a morpholine ring covalently bonded to a urea moiety.
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Morpholine Moiety : Morpholine is a saturated heterocycle with the chemical formula O(CH₂CH₂)₂NH.[3] The ring atoms are numbered starting from the oxygen as position 1, proceeding around the ring to the nitrogen atom at position 4. In its stable chair conformation, it provides a defined three-dimensional scaffold.[4]
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Urea Moiety : Urea has the structure (NH₂)₂CO. It is a planar molecule featuring a central carbonyl group flanked by two amino groups. This arrangement makes it an excellent hydrogen bond donor and acceptor.
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Linkage : In Morpholin-4-ylurea, the linkage occurs between the nitrogen atom at the 4-position of the morpholine ring and one of the nitrogen atoms of the urea group. This forms a substituted urea where the morpholine ring acts as one of the substituents. The systematic IUPAC name for this structure is (morpholin-4-yl)urea.
Caption: Chemical structure of Morpholin-4-ylurea.
Physicochemical Properties
Quantitative data for the parent Morpholin-4-ylurea compound is compiled below. These properties are critical for researchers in drug development for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₃O₂ | (Computed) |
| Molecular Weight | 145.16 g/mol | [5] |
| IUPAC Name | (morpholin-4-yl)urea | (Systematic) |
| CAS Number | Not directly available for parent compound | - |
| SMILES | C1COCCN1C(=O)N | (Computed) |
| InChI Key | (Varies by specific isomer/salt) | (Computed) |
| Hydrogen Bond Donors | 2 | (Computed) |
| Hydrogen Bond Acceptors | 4 | (Computed) |
| LogP (Predicted) | -1.1 | (Computed) |
Note: Some properties are computed as the parent compound is not widely cataloged. Data for substituted analogs are available in chemical databases.
Experimental Protocols: Synthesis
A general and robust method for the synthesis of substituted ureas involves the reaction of an amine with an isocyanate. For the parent Morpholin-4-ylurea, a common laboratory-scale synthesis can be adapted from protocols used for similar structures.[4]
Objective: To synthesize (morpholin-4-yl)urea from 4-aminomorpholine.
Materials:
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4-Aminomorpholine
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Potassium cyanate (KOCN)
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Hydrochloric acid (HCl), concentrated
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Ethanol
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Water
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Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
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Stirring and heating apparatus
Methodology:
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Preparation of Amine Salt: Dissolve 1.0 equivalent of 4-aminomorpholine in a suitable solvent like water or ethanol.
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Slowly add 1.0 equivalent of concentrated hydrochloric acid with stirring in an ice bath to form the hydrochloride salt of 4-aminomorpholine.
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Urea Formation: In a separate flask, dissolve 1.1 equivalents of potassium cyanate in water.
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Add the potassium cyanate solution dropwise to the stirred solution of the 4-aminomorpholine hydrochloride salt at room temperature.
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Reaction: Gently heat the reaction mixture to reflux (approximately 50-60°C) for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield colorless crystals of (morpholin-4-yl)urea.
Caption: General workflow for the synthesis of Morpholin-4-ylurea.
Biological Context and Signaling
While specific signaling pathways for the unsubstituted Morpholin-4-ylurea are not extensively documented, the morpholine scaffold is a key component in numerous clinically relevant drugs, including kinase inhibitors and anticancer agents.[1][6][7] Compounds containing the morpholine-urea motif often function as inhibitors of specific enzymes, such as kinases or proteases, by interacting with the enzyme's active site.
The logical relationship for investigating the biological activity of a novel morpholine-urea compound would follow a standard drug discovery pipeline. This involves initial screening against a panel of targets, followed by more detailed mechanistic studies for promising hits.
Caption: Logical workflow for identifying the biological target of Morpholin-4-ylurea.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. morpholin-4-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
